molecular formula C27H27N3OS B2761951 1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922674-36-0

1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2761951
CAS No.: 922674-36-0
M. Wt: 441.59
InChI Key: ZCYAHWROOVOJJJ-UHFFFAOYSA-N
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Description

1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a diphenylethanone structure

Scientific Research Applications

1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on synthesizing new derivatives of this compound and testing their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with ethyl bromoacetate, followed by cyclization.

    Piperazine Derivatization: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine under reflux conditions in an appropriate solvent such as ethanol or methanol.

    Diphenylethanone Attachment: The final step involves the reaction of the piperazine derivative with 2,2-diphenylethanone under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various N-alkylated piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
  • 1-(4-(6-Propylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Uniqueness

1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is unique due to the presence of the ethyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This subtle structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to its methyl or propyl analogs.

Properties

IUPAC Name

1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3OS/c1-2-20-13-14-23-24(19-20)32-27(28-23)30-17-15-29(16-18-30)26(31)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,25H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYAHWROOVOJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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